molecular formula C22H22F3NO6 B016237 Colchicine, 17,17,17-trifluoro- CAS No. 26195-65-3

Colchicine, 17,17,17-trifluoro-

Cat. No. B016237
CAS RN: 26195-65-3
M. Wt: 453.4 g/mol
InChI Key: MCHADYPYCJQLMV-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of colchicine and its derivatives, including "17,17,17-trifluoro-" analogs, involves complex chemical reactions aimed at constructing its tricyclic core and introducing functional groups. Techniques such as bio-inspired synthesis using VOF(3) and PIFA have led to the production of colchicine-like compounds with significant cytotoxic properties (Nicolaou et al., 2012). Furthermore, the use of tandem ring-closing metathesis reactions has been instrumental in forming the seven-membered rings that are characteristic of colchicine's structure (Boyer & Hanna, 2007).

Molecular Structure Analysis

The molecular structure of colchicine has been the subject of debate, with early theories proposing various structural configurations. However, modern research has clarified its structure, highlighting the importance of the seven-membered ring and the acetamido group's placement (Dewar, 1945). The introduction of trifluoro groups into colchicine's structure potentially modifies its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Colchicine undergoes various chemical reactions that allow the modification of its structure and the introduction of new functional groups, including trifluoroacetamido-substituted analogs (Ringel et al., 1991). These modifications can lead to changes in its biological activity and pharmacological properties.

Physical Properties Analysis

The physical properties of colchicine, such as solubility, melting point, and crystalline structure, are crucial for its application in scientific research and potential therapeutic use. The introduction of trifluoro groups is expected to influence these properties by altering the molecule's polarity and interactions with solvents and biological molecules.

Chemical Properties Analysis

The chemical properties of colchicine, including its reactivity, stability, and interaction with biological targets, are significantly influenced by its structure. The addition of trifluoro groups can enhance its cytotoxicity and interaction with tubulin, affecting its potential as a therapeutic agent (Ringel et al., 1991).

Scientific Research Applications

Colchicine's Role in Cardiovascular Diseases

Colchicine has been explored for its potential role in treating coronary artery diseases (CAD). Its unique anti-inflammatory mechanism, which includes blocking tubulin polymerization and inhibiting the NLRP3 inflammasome, has implications for atherosclerotic plaque formation and destabilization. Research has shown that colchicine can reduce the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18, thereby impacting the pathophysiology of CAD. Long-term use has been associated with a reduction in cardiovascular events, positioning colchicine as a valuable agent in treating acute and chronic coronary syndromes due to its safety profile and cost-effectiveness (Imazio et al., 2020).

Colchicine in Pericardial Diseases

Colchicine has shown effectiveness in recurrent pericarditis and post-pericardiotomy syndrome (PPS). Its mechanism of action involves interference with mitosis and modulation of polymorphonuclear leukocyte function. This application extends colchicine's use beyond traditional treatments, providing a promising therapeutic option for pericardial effusions and other cardiovascular conditions pending further study (Shah et al., 2016).

Colchicine in Cancer Research

Colchicine's role as a classical antimitotic, tubulin-binding agent has been explored for its antitumor activities. While its direct application can lead to toxicity, derivatives of colchicine have shown potent antitumor properties with reduced adverse effects. These derivatives interact with tubulin to disrupt cell division, a fundamental process in cancer proliferation. The exploration of colchicine and its derivatives in cancer research opens new avenues for developing antitumor molecules with enhanced efficacy and safety profiles (Dubey et al., 2017).

Colchicine in Polyploidy Induction

The use of colchicine as a mitotic inhibitor for the induction of polyploidy in plants highlights its application beyond human medicine. By inhibiting microtubule formation, colchicine treatment in plants can induce tetraploidy, which may result in desirable horticultural traits such as increased yield, larger fruit size, and enhanced resistance to environmental stresses. This application demonstrates colchicine's versatility in genetic and agricultural research, presenting a methodology for genome doubling across various species (Zulfiqar, 2022).

properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHADYPYCJQLMV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180825
Record name Colchicine, 17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colchicine, 17,17,17-trifluoro-

CAS RN

26195-65-3
Record name Colchicine, 17,17,17-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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